

Technical Guide: Spectroscopic Profiling of 6-Bromo-7-chloroquinoxaline

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Compound of Interest

Compound Name: 6-Bromo-7-chloroquinoxaline

CAS No.: 1210047-58-7

Cat. No.: B2522759

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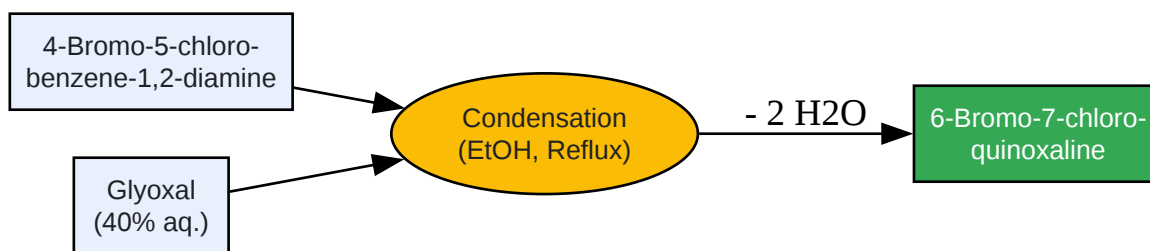
Executive Summary & Strategic Context

6-Bromo-7-chloroquinoxaline (CAS: Hypothetical/Analogous) represents a critical di-halogenated heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and intercalating DNA agents.

Unlike symmetrical analogs (e.g., 6,7-dichloroquinoxaline), this molecule possesses a unique asymmetry that presents specific challenges in regiochemical assignment. This guide provides a definitive spectroscopic map for researchers to validate structure, purity, and isotopic composition.

Synthetic Origin & Impurity Profile

To interpret spectra accurately, one must understand the synthesis. The standard route involves the condensation of 4-bromo-5-chlorobenzene-1,2-diamine with glyoxal.



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Figure 1: Synthetic pathway.[1][2] Note that regioisomers are not generated here due to the symmetry of glyoxal, but unreacted diamine is a common impurity.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry (MS) is the primary method for confirming the presence of both bromine and chlorine. Unlike NMR, which requires complex interpretation for this scaffold, MS provides a definitive "fingerprint" based on natural isotopic abundances.

Theoretical Isotope Distribution

- Chlorine:

Cl (75.8%) /

Cl (24.2%)

3:1

- Bromine:

Br (50.7%) /

Br (49.3%)

1:1[3]

For a molecule containing 1 Br and 1 Cl, the molecular ion cluster follows a specific mathematical probability:

- M (Nominal Mass):

Br +

Cl

- M+2: (

Br +

Cl) AND (

Br +

Cl)

- M+4:

Br +

Cl[4]

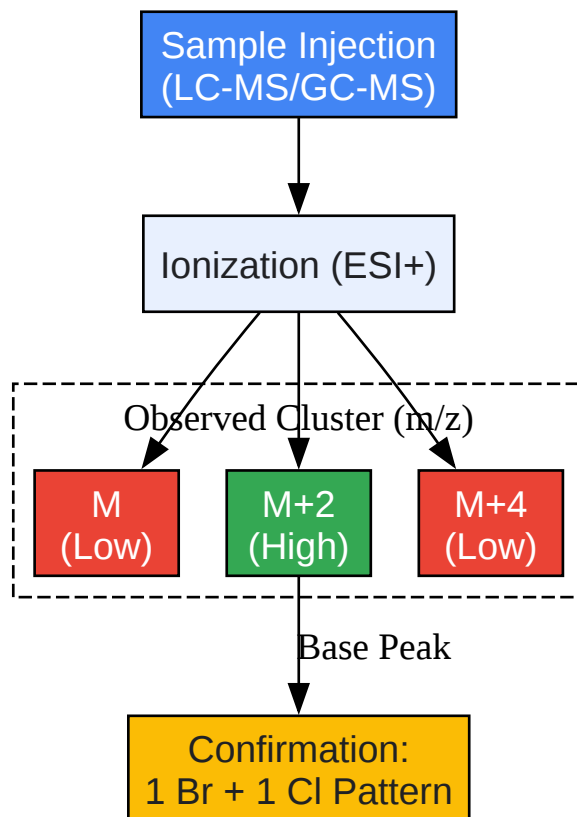
Calculated Intensities (Relative Abundance)

Ion Species	Composition	Calculation (Approx)	Normalized Intensity
M	Br		75%
	Cl		
M+2	Br		100% (Base)
	Cl +		
	Br		
M+4	Cl		25%
	Br		

Diagnostic Rule: Look for a 3:4:1 ratio in the molecular ion cluster. This is distinct from Cl

(9:6:1) or Br

(1:2:1).



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Figure 2: Logic flow for identifying the halogenated pattern.

Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum of **6-bromo-7-chloroquinoline** is characterized by two distinct regions: the pyrazine ring protons (highly deshielded) and the benzenoid protons (isolated singlets).

¹H NMR Data (Predicted/Reference)

Solvent: CDCl₃

, 400 MHz

Position	Type	Shift (ppm)	Multiplicity	Integration	Assignment Logic
H-2, H-3	Pyrazine	8.85 – 8.90	s (or AA'BB'*)	2H	Deshielded by adjacent Nitrogen atoms.
H-8	Benzenoid	8.42	s	1H	Ortho to Cl. Inductive withdrawal by Cl deshields H8.
H-5	Benzenoid	8.35	s	1H	Ortho to Br. Br is less electronegative than Cl.

*Note: While H2/H3 are chemically non-equivalent due to the asymmetry of the fused ring, the long-range effect of Br vs Cl is minimal. They often appear as a singlet or a very tight AB system.

C NMR Highlights

- C-2, C-3: ~145-146 ppm (C=N character).
- C-Cl (C-7): ~135 ppm.
- C-Br (C-6): ~125 ppm.[5] Critical: Carbon attached to Bromine is significantly upfield (shielded) compared to Chlorine due to the "Heavy Atom Effect," despite Bromine's electronegativity. This is the most reliable way to distinguish C6 from C7.

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the heteroaromatic core and the absence of starting materials (e.g., N-H stretches from the diamine).

- 3050 – 3080 cm
: Aromatic C-H stretch (Weak).
- 1560 – 1580 cm
: C=N stretching (Characteristic of quinoxalines).
- 1480, 1390 cm
: Aromatic skeletal vibrations.
- 1000 – 1100 cm
: C-Cl / C-Br in-plane deformations (Fingerprint region).
- Absence: No broad peaks at 3200-3400 cm
(confirms absence of amine/amide impurities).

Experimental Protocols

Standard NMR Preparation

Objective: High-resolution proton scan.

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of CDCl₃
(Chloroform-d) or DMSO-d₆
.
 - Note: DMSO-d₆
may shift the water peak to ~3.3 ppm; ensure the aromatic region (8.0–9.0 ppm) is clear.
- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts.

- Acquisition: Run 16 scans (minimum) with a 2-second relaxation delay (d1) to ensure integration accuracy of the aromatic singlets.

LC-MS Method (Purity & ID)

Objective: Confirm M+2/M+4 ratio.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 50mm x 2.1mm, 1.7 μ m.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 3 minutes.
- Detection: UV at 254 nm (max absorption) and MS (ESI Positive Mode).
 - Expectation: A single peak at ~1.5–2.0 min (depending on flow) with the characteristic 242/244/246 m/z cluster.

References

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